molecular formula C8H8N2O2 B194789 5-Methoxy-1H-benzo[d]imidazol-2(3H)-one CAS No. 2080-75-3

5-Methoxy-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B194789
CAS No.: 2080-75-3
M. Wt: 164.16 g/mol
InChI Key: AUPLVAKFTYFHTA-UHFFFAOYSA-N
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Description

5-Methoxy-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The methoxy group at the 5-position of the benzimidazole ring enhances its chemical properties, making it a valuable compound for various applications.

Safety and Hazards

The safety information for 5-Methoxy-1H-benzo[d]imidazol-2(3H)-one includes a warning signal word and hazard statements H302-H315-H319-H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-1H-benzo[d]imidazol-2(3H)-one typically involves the condensation of o-phenylenediamine with methoxy-substituted carboxylic acids or their derivatives. One common method is the reaction of 5-methoxy-2-nitroaniline with formic acid, followed by reduction and cyclization to form the desired benzimidazole compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar condensation reactions, optimized for higher yields and purity. The use of catalysts and controlled reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted benzimidazoles, quinones, and amino derivatives, depending on the specific reaction conditions and reagents used .

Properties

IUPAC Name

5-methoxy-1,3-dihydrobenzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-12-5-2-3-6-7(4-5)10-8(11)9-6/h2-4H,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUPLVAKFTYFHTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10343637
Record name 5-METHOXY-2-BENZIMIDAZOLINONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2080-75-3
Record name 1,3-Dihydro-5-methoxy-2H-benzimidazol-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002080753
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-METHOXY-2-BENZIMIDAZOLINONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-DIHYDRO-5-METHOXY-2H-BENZIMIDAZOL-2-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M8NZB6TTN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Intermediate 36 (7.3 g, 30.6 mmol) was dissolved in DMF (70 mL). To this solution was added anhydrous K2CO3 (4.7 g, 33.7 mmol) and the mixture was heated to reflux (130° C.) for 5 h. The solvent was removed under pressure, the residue was poured into ice water, and the aq phase was extracted with EtOAc. The combined organic layers were dried over anhydrous Na2SO4, concentrated under vacuum, and the resulting yellow solid was recrystallized from EtOH to give 5-methoxy-1H-benzo[d]imidazol-2(3H)-one (intermediate 37) (3.6 g, 72%) as a yellow solid. mp: 249-251° C.
Quantity
7.3 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
4.7 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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